(2E)-N-benzyl-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-benzyl-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enamide is an organic compound with a complex structure that includes a benzyl group, a cyano group, and a diethylamino-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-benzyl-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enamide typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with a cyano-substituted aldehyde, followed by the addition of a diethylamino-substituted phenyl group. The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and catalysts like triphenylphosphine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-benzyl-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyano and benzyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted benzyl or phenyl derivatives.
Scientific Research Applications
(2E)-N-benzyl-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2E)-N-benzyl-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A compound with a similar ester functional group but different overall structure.
Disilanes: Organosilicon compounds with unique electronic properties.
Uniqueness
(2E)-N-benzyl-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C21H23N3O |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(E)-N-benzyl-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enamide |
InChI |
InChI=1S/C21H23N3O/c1-3-24(4-2)20-12-10-17(11-13-20)14-19(15-22)21(25)23-16-18-8-6-5-7-9-18/h5-14H,3-4,16H2,1-2H3,(H,23,25)/b19-14+ |
InChI Key |
DNKNZUXEZMQUKQ-XMHGGMMESA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NCC2=CC=CC=C2 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.